4-(Cyclohexyloxy)piperidine
Overview
Description
4-(Cyclohexyloxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a cyclohexyloxy group at the fourth position
Mechanism of Action
Target of Action
4-(Cyclohexyloxy)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives have been found to interact with various targets, including odorant receptors (ORs) and ionotropic receptors (IR) in insects . These receptors are part of the olfactory system, which insects use to recognize host cues .
Mode of Action
It is presumed that these compounds interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction disrupts the normal functioning of the insect, making piperidine derivatives effective as insect repellents .
Biochemical Pathways
Piperidine derivatives, including this compound, are thought to affect several biochemical pathways. In biosynthesis, D1-piperideine, a piperidine derivative, plays a key role as a common intermediate, giving rise to a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate as the precursor to cyclize into D1-piperideine .
Pharmacokinetics
The pharmacokinetics of this compound and other piperidine derivatives have been studied. For example, trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) and its cis-isomer (c-AUCB), two piperidine-containing inhibitors, showed higher plasma concentrations and more drug-like properties than other piperidine derivatives . The oral bioavailability of t-AUCB was found to be 68 ± 22% .
Result of Action
Piperidine derivatives have been found to have various therapeutic properties, including anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)piperidine typically involves the reaction of piperidine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where piperidine reacts with cyclohexyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to accelerate the reaction and improve product yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.
Cyclohexanol: An alcohol with a six-membered cyclohexane ring, used as a solvent and in the production of nylon.
4-Piperidinol: A piperidine derivative with a hydroxyl group at the fourth position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-(Cyclohexyloxy)piperidine is unique due to the presence of both a piperidine ring and a cyclohexyloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-cyclohexyloxypiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHAODJZMXSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303975-02-2 | |
Record name | 4-(cyclohexyloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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